MDI-2268

Beschreibung

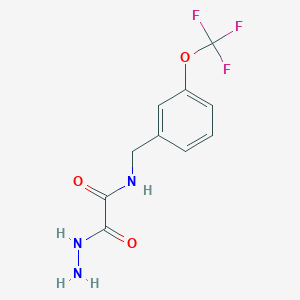

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hydrazinyl-2-oxo-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3O3/c11-10(12,13)19-7-3-1-2-6(4-7)5-15-8(17)9(18)16-14/h1-4H,5,14H2,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RONKZYYGLIORQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CNC(=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MDI-2268: A Technical Guide to its Mechanism of Action as a PAI-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action: Allosteric Inhibition of PAI-1

The consequences of this allosteric modulation are twofold:

This dual mechanism leads to a significant increase in the levels of free, active tPA and uPA, thereby promoting endogenous fibrinolysis.[1]

Pharmacological and Preclinical Data

Pharmacokinetic Properties

Pharmacokinetic studies in rats have demonstrated that this compound possesses favorable drug-like properties, including oral bioavailability.

| Parameter | Route | Value | Species |

| Half-life | Intravenous (IV) | 30 minutes | Rat |

| Half-life | Oral (PO) | 3.4 hours | Rat |

| Bioavailability | Oral (PO) | 57% | Rat |

| Table 1: Pharmacokinetic parameters of this compound in rats.[1] |

Preclinical Efficacy

This compound has demonstrated significant efficacy in various animal models of disease, highlighting its therapeutic potential.

2.2.1. Deep Vein Thrombosis (DVT)

In a murine model of DVT, this compound was as effective as low-molecular-weight heparin (LMWH) in reducing thrombus weight but, crucially, did not increase bleeding time.[1]

| Treatment Group (IP) | Dose | Mean Thrombus Weight (mg) | % Reduction vs. Control | Bleeding Time |

| Control (DMSO) | - | 12.7 ± 5.7 | - | Not significantly altered |

| This compound | 1.5 mg/kg | 6.9 ± 3.3 | 45.7% | Not significantly altered |

| This compound | 3.0 mg/kg | 5.5 ± 1.6 | 56.7% | Not significantly altered |

| Enoxaparin (LMWH) | 7.3 mg/kg | 3.8 ± 1.3 | 70.1% | Significantly prolonged |

| Table 2: Efficacy and safety of this compound in a murine DVT model.[3] |

2.2.2. Atherosclerosis

In a murine model of metabolic syndrome-induced atherosclerosis, dietary administration of this compound for 12 weeks significantly inhibited the formation of atherosclerotic plaques.[4][5] A key mechanism identified was the significant decrease in macrophage accumulation within the plaques.[3][6]

| Model | Treatment | Duration | Key Outcomes |

| ldlr-/- mice on Western Diet | This compound (400 µg/g of diet) | 12 weeks | Inhibited atherosclerosis formation; Decreased macrophage accumulation in plaques. |

| Table 3: Efficacy of this compound in a murine atherosclerosis model.[4][5][7] |

2.2.3. Ischemic Stroke

In a murine model of ischemic stroke, this compound demonstrated a protective effect.[1] Furthermore, a combination therapy of this compound with imatinib, a PDGFRα inhibitor, was shown to be more effective at reducing infarct size than either agent alone.[8] This suggests a synergistic effect where this compound enhances fibrinolysis and imatinib protects the blood-brain barrier.

References

- 1. Targeting autophagy and plasminogen activator inhibitor-1 increases survival and remodels the tumor microenvironment in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Small-Molecule Inhibition of the uPAR·uPA Interaction: Synthesis, Biochemical, Cellular, in vivo Pharmacokinetics and Efficacy Studies in Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

MDI-2268: A Technical Guide to a Novel PAI-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Compound: MDI-2268

Primary Target: Plasminogen Activator Inhibitor-1 (PAI-1)

Mechanism of Action

Signaling Pathway

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Reference |

| Half-life (Intravenous) | 30 minutes | [4] |

| Half-life (Oral) | 3.4 hours | [4] |

| Bioavailability (Oral) | 57% | [4] |

Table 2: Efficacy of this compound in a Murine Model of Venous Thrombosis

| Treatment Group | Dose | Thrombus Weight Reduction vs. Control | Bleeding Time | Reference |

| This compound | 3 mg/kg | 62% | No significant change | [4] |

| Low-Molecular-Weight Heparin (LMWH) | 3 mg/kg | ~62% | Significantly prolonged | [4] |

Table 3: In Vivo Antithrombotic Effect of this compound in Mouse Electrolytic IVC Model

| Treatment Group | Dose | Thrombus Weight (mg) | p-value vs. Control | Reference |

| Control (DMSO) | - | 12.7 ± 5.7 | - | [6] |

| This compound | 1.5 mg/kg | 6.9 ± 3.3 | > 0.05 | [6] |

| This compound | 3 mg/kg | 5.5 ± 1.6 | 0.035 | [6] |

Experimental Protocols

Murine Model of Venous Thrombosis (Electrolytic Injury Model)

This model is utilized to assess the antithrombotic efficacy of compounds like this compound.

Workflow:

Caption: Workflow for the electrolytic injury model of venous thrombosis.

Methodology:

-

C57BL/6 mice (10-12 weeks old, 20-25g) are anesthetized.[6]

-

The inferior vena cava (IVC) is surgically exposed.

-

An electrical current is applied to the IVC to induce the formation of a thrombus.[6]

-

Mice are treated with this compound (e.g., 1.5 or 3 mg/kg, intraperitoneally, every 8 hours for 6 doses) or a vehicle control.[1][6]

-

After a specified period (e.g., 2 days), the thrombi are harvested and weighed.[4][6]

Bleeding Time Assay

This assay is used to evaluate the safety profile of antithrombotic agents.

Methodology:

-

Mice are administered this compound (e.g., 3 mg/kg, intraperitoneally) or a control substance.[4]

-

After a set time (e.g., 90 minutes), the distal portion of the tail is clipped.[10]

-

The time until bleeding ceases is recorded.[4]

Atherosclerosis Model in LDL Receptor-Deficient Mice

This model is used to study the effect of this compound on the development of atherosclerosis.

Methodology:

-

LDL receptor-deficient (ldlr−/−) mice are fed a high-fat, high-cholesterol Western diet to induce obesity, metabolic dysfunction, and atherosclerosis.[5][11]

-

The study continues for a defined period (e.g., up to 24 weeks).[5][11]

-

Macrophage accumulation and cell senescence within the plaques are also assessed.[5][12]

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PAI-1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

MDI-2268: A Potent and Orally Bioavailable PAI-1 Inhibitor for Thrombotic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction

Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative data for MDI-2268 from preclinical studies.

Table 1: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Route of Administration |

| Half-life (t1/2) | 30 minutes | Intravenous (IV) |

| Half-life (t1/2) | 3.4 hours | Oral (PO) |

| Bioavailability | 57% | Oral (PO) |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Venous Thrombosis [5]

| Treatment Group | Dose | Thrombus Weight (mg, Mean ± SD) | Bleeding Time |

| Control (DMSO) | - | 12.7 ± 5.7 | Not reported |

| This compound | 1.5 mg/kg | 6.9 ± 3.3 | Not affected |

| This compound | 3 mg/kg | 5.5 ± 1.6 | Not affected |

| Enoxaparin (LMWH) | 7.3 mg/kg | 3.8 ± 1.3 | Significantly prolonged |

| This compound + Enoxaparin | 3 mg/kg + 1.8 mg/kg | 4.8 ± 2.4 | Not reported |

Note: In vitro IC50 and Ki values for this compound are not publicly available in the reviewed literature. One study mentions its in vitro activity is similar to that of CCG-7844BP.

Experimental Protocols

In Vitro PAI-1 Inhibition Assay (General Protocol)

Materials:

-

Urokinase-type plasminogen activator (uPA) or tissue-type plasminogen activator (tPA)

-

Chromogenic substrate for uPA or tPA (e.g., S-2444)

-

Assay buffer (e.g., HEPES-buffered saline, pH 7.4, with 0.1% BSA)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the chromogenic substrate to each well.

-

Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 405 nm) using a microplate reader. The rate of color development is proportional to the residual uPA or tPA activity.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Murine Model of Venous Thrombosis (Electrolytic Injury Model - EIM)

This in vivo model is used to evaluate the antithrombotic efficacy of this compound.[5]

Objective: To assess the effect of this compound on thrombus formation in a mouse model of deep vein thrombosis.

Animals: Male C57BL/6 mice (10-12 weeks old, 20-25g).

Materials:

-

This compound

-

Vehicle control (e.g., DMSO)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Electrolytic needle

-

Direct current source

Procedure:

-

Anesthetize the mice using isoflurane.

-

Perform a midline abdominal incision to expose the inferior vena cava (IVC).

-

Carefully dissect the IVC free from surrounding tissues.

-

Induce thrombosis by applying a constant anodal current (e.g., 250 µA) for a set duration (e.g., 15 minutes) to the IVC wall using an electrolytic needle. This electrolytic injury to the vessel wall initiates thrombus formation.

-

Administer this compound (e.g., 1.5 mg/kg or 3 mg/kg, intraperitoneally) or vehicle control at specified time points post-injury (e.g., immediately after and at regular intervals).

-

After a predetermined period (e.g., 48 hours), euthanize the mice.

-

Excise the IVC segment containing the thrombus.

-

Isolate and weigh the thrombus.

-

Compare the thrombus weights between the this compound-treated groups and the control group to determine the antithrombotic effect.

Pharmacokinetic Study in Rats

This protocol outlines the general procedure for determining the pharmacokinetic profile of this compound in rats.

Objective: To determine the half-life and oral bioavailability of this compound.

Animals: Male Sprague-Dawley rats.

Materials:

-

This compound

-

Vehicle for intravenous and oral administration

-

Cannulation supplies (for IV administration and blood sampling)

-

Blood collection tubes (containing anticoagulant)

-

Centrifuge

-

Analytical equipment (e.g., LC-MS/MS) for quantifying this compound in plasma

Procedure:

-

Intravenous (IV) Administration:

-

Administer a single bolus dose of this compound (e.g., 15 mg/kg) via a cannulated tail vein.

-

Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-dose.

-

-

Oral (PO) Administration:

-

Administer a single dose of this compound (e.g., 30 mg/kg) via oral gavage.

-

Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dose.

-

-

Sample Processing:

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Plot the plasma concentration of this compound versus time for both IV and PO administration.

-

Calculate pharmacokinetic parameters, including half-life (t1/2), area under the curve (AUC), and oral bioavailability (F%), using appropriate pharmacokinetic software.

-

Signaling Pathways

Conclusion

References

- 1. Characterization and comparative evaluation of a novel PAI-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mouse models of deep vein thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasminogen Activator Inhibitor-1 Is a Transcriptional Target of the Canonical Pathway of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

MDI-2268: A Deep Dive into the Structure-Activity Relationship of a Novel PAI-1 Inhibitor

For Immediate Release

Executive Summary

Introduction to PAI-1 and Its Inhibition

The Discovery and Pharmacological Profile of MDI-2268

This compound was identified following a high-throughput screening campaign that led to the discovery of the initial lead compound, CCG-7844BP.[1] Subsequent SAR studies focused on optimizing the potency, selectivity, and pharmacokinetic profile of this lead, ultimately yielding this compound.[1]

Chemical Structure

The chemical structure of this compound is presented below. Its development from the lead compound CCG-7844BP involved systematic modifications to enhance its drug-like properties.

Figure 1: Chemical Structure of this compound (Structure based on information from commercial suppliers)

(Note: The exact structure of the lead compound CCG-7844BP is not publicly available in the reviewed literature, preventing a direct structural comparison.)

In Vitro and In Vivo Activity

Pharmacokinetic Properties

A key advantage of this compound is its excellent pharmacokinetic profile, making it suitable for oral administration.[1] The table below summarizes the key pharmacokinetic parameters of this compound in rats.

| Parameter | Value | Reference |

| Administration Route | Intravenous (IV) | [1] |

| Half-life (t1/2) | 30 minutes | [1] |

| Administration Route | Oral (PO) | [1] |

| Half-life (t1/2) | 3.4 hours | [1] |

| Oral Bioavailability | 57% | [1] |

Table 1: Pharmacokinetic Parameters of this compound in Rats [1]

Structure-Activity Relationship (SAR) of this compound

While a dedicated publication detailing the comprehensive SAR of the compound series leading to this compound was alluded to in the primary literature, it is not yet publicly available.[1] Therefore, a detailed quantitative SAR table cannot be constructed at this time. However, the development of this compound from CCG-7844BP implies that specific structural modifications were crucial for improving its in vivo efficacy and pharmacokinetic properties. The transition from a lead compound with a short in vivo half-life to a clinical candidate with sustained activity and oral bioavailability underscores the success of the SAR-driven optimization process.[1]

Mechanism of Action: Allosteric Inhibition of PAI-1

References

- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (PDF) Dual-Reporter High-Throughput Screen for [research.amanote.com]

- 4. Crossmark [crossmark.crossref.org]

Pharmacology of MDI-2268: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mechanism of Action

Figure 1: Proposed signaling pathway of this compound in enhancing fibrinolysis.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacology of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Intravenous (15 mg/kg) | Oral (30 mg/kg) | Reference |

| Half-life (t1/2) | 30 minutes | 3.4 hours | [2] |

| Bioavailability | - | 57% | [2] |

Table 2: In Vivo Efficacy of this compound in a Murine Model of Venous Thrombosis

| Treatment Group | Dose | Administration Route | Thrombus Weight Reduction (%) | Bleeding Time | Reference |

| This compound | 3 mg/kg (3 times/day) | Intraperitoneal | 62% | No significant change | [2] |

| Low-Molecular-Weight Heparin (LMWH) | Not specified | Intraperitoneal | Efficacious | Significantly prolonged | [2] |

| Vehicle Control | - | Intraperitoneal | - | - | [2] |

Table 3: In Vivo Dose-Dependent Inhibition of PAI-1 Activity by this compound in Mice

| Dose (mg/kg) | Administration Route | Residual PAI-1 Activity (%) at 90 min | Reference |

| 0.3 | Oral Gavage | ~80% | [2] |

| 1 | Oral Gavage | ~60% | [2] |

| 3 | Oral Gavage | ~40% | [2] |

| 10 | Oral Gavage | ~20% | [2] |

Experimental Protocols

In Vivo Venous Thrombosis Model: Electrolytic Inferior Vena Cava (IVC) Model

This model induces thrombosis in the inferior vena cava of mice through a controlled electrical current, simulating conditions of venous stasis and endothelial activation.

Protocol:

-

Anesthesia: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

-

Surgical Preparation: Place the anesthetized mouse in a supine position and perform a midline laparotomy to expose the inferior vena cava.

-

IVC Isolation: Gently dissect the IVC free from the surrounding tissues.

-

Thrombus Induction:

-

Insert a fine-gauge needle electrode into the lumen of the IVC.

-

Apply a constant direct current (specific parameters may vary, e.g., 250 µA for 15 minutes) to induce endothelial injury and initiate thrombus formation.

-

-

Drug Administration: Administer this compound, control vehicle, or comparator drug (e.g., LMWH) via the desired route (e.g., intraperitoneal injection) at specified time points post-thrombus induction.

-

Thrombus Evaluation: After a predetermined period (e.g., 48 hours), euthanize the mouse, carefully excise the IVC containing the thrombus, and measure the thrombus weight.

-

Bleeding Time Assay (Optional): In a separate cohort of animals, perform a tail clip bleeding time assay at a specified time after drug administration to assess the hemorrhagic risk.

References

MDI-2268: A Novel PAI-1 Inhibitor for Enhanced Fibrinolysis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction to MDI-2268 and its Target: PAI-1

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Pharmacokinetic Properties of this compound in Rats [1]

| Parameter | Value | Administration Route |

| Half-life | 30 minutes | Intravenous |

| Half-life | 3.4 hours | Oral |

| Bioavailability | 57% | Oral |

Table 2: In Vivo Efficacy of this compound in a Murine Deep Vein Thrombosis (DVT) Model [1]

| Treatment Group | Dose | Thrombus Weight Reduction (vs. Control) | Bleeding Time |

| This compound | 3 mg/kg | 62% | No significant change |

| Low-Molecular-Weight Heparin (LMWH) | 3 mg/kg | Efficacious (specific % not provided) | Significantly prolonged |

| Vehicle Control | - | 0% | No significant change |

| This compound Dose (mg/kg, oral gavage) | Residual PAI-1 Activity (%) |

| 0.3 | ~80% |

| 1 | ~60% |

| 3 | ~40% |

| 10 | ~20% |

Signaling Pathways in Fibrinolysis and this compound's Mechanism of Action

The fibrinolytic system is a complex cascade of enzymatic reactions that regulate the degradation of fibrin clots. This compound exerts its effect by intervening at a critical control point in this pathway.

The Fibrinolytic Cascade

Caption: The Fibrinolytic Cascade and the inhibitory role of this compound.

PAI-1 and LRP1 Signaling

References

- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

MDI-2268 in Atherosclerosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concept: Targeting PAI-1 in Atherosclerosis

Preclinical Data Summary: MDI-2268 in a Murine Model of Atherosclerosis

This compound has been evaluated in LDL receptor-deficient (Ldlr-/-) mice, a well-established model for studying atherosclerosis. These mice were fed a high-fat, high-sucrose Western diet to induce metabolic syndrome and atherosclerosis. The key findings from these preclinical studies are summarized below.[2][3]

Quantitative In Vivo Efficacy Data

The following table summarizes the key quantitative outcomes from the study of this compound in Ldlr-/- mice fed a Western diet for 12 weeks.[2][3]

| Parameter | Control Group (Western Diet) | This compound Group (Western Diet + this compound) | Statistical Significance |

| Body Weight | Continued weight gain throughout the 12-week study | No significant weight gain after week 8 | p < 0.05 (beyond week 8) |

| Atherosclerosis Formation | Significant plaque formation in the aortic arch, thoracic and abdominal aorta | Significantly less atherosclerosis formation compared to controls | Stated as "significantly less" |

| Macrophage Accumulation in Fibrous Cap | Baseline level of macrophage accumulation | Significantly decreased macrophage accumulation | p < 0.05 |

Data extracted from a study by Vaughan et al., published in Arteriosclerosis, Thrombosis, and Vascular Biology.[2][3]

Mechanism of Action of this compound in Atherosclerosis

PAI-1 Signaling in Atherosclerosis and this compound Intervention

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

In Vivo Murine Model of Atherosclerosis

The study utilized LDL receptor-deficient (Ldlr-/-) mice, which are prone to developing atherosclerosis.

-

Animal Model: Male and female Ldlr-/- mice, approximately 19 weeks old at the start of the study.[2]

-

Diet: A Western-type diet, high in fat and sucrose, was administered to induce metabolic syndrome and accelerate atherosclerosis.[2]

-

Treatment: The treatment group received the Western diet containing this compound at a dose of 400 µg/g of diet. The control group received the Western diet alone.[2]

-

Duration: The experimental diet was provided for 12 weeks.[2]

-

Monitoring: Body weight and food consumption were monitored on a weekly basis.[2]

Caption: Experimental workflow for the in vivo assessment of this compound.

Quantification of Atherosclerotic Lesions

Atherosclerotic plaque burden was assessed using Oil Red O staining, which stains neutral lipids and is a standard method for visualizing atherosclerotic lesions.

-

Tissue Harvest: At the end of the 12-week study period, mice were euthanized, and the aortas were perfused and harvested.

-

Staining Preparation: The aorta was pinned onto a wax dish and rinsed with DPBS.[7]

-

Oil Red O Staining:

-

Imaging and Analysis:

-

The stained aorta was imaged en face using a stereomicroscope with a digital camera.

-

The total aortic area and the red-stained lesion area were quantified using image analysis software (e.g., ImageJ).

-

Atherosclerotic burden is typically expressed as the percentage of the total aortic surface area covered by lesions.

-

Immunohistochemical Analysis of Macrophage Accumulation

Macrophage content within the atherosclerotic plaques was determined by immunohistochemistry (IHC).

-

Tissue Preparation: Aortic root sections were prepared for IHC. For paraffin-embedded sections, tissues were deparaffinized and rehydrated. For frozen sections, tissues were cryosectioned.[2]

-

Antigen Retrieval: If necessary, antigen retrieval was performed to unmask the epitope.

-

Blocking: Non-specific binding sites were blocked using a suitable blocking serum.

-

Primary Antibody Incubation: Sections were incubated with a primary antibody specific for a macrophage marker, such as CD68.[2][9]

-

Secondary Antibody and Detection:

-

A biotinylated secondary antibody that recognizes the primary antibody was applied.

-

An avidin-biotin-enzyme complex (e.g., horseradish peroxidase) was then added.

-

The signal was visualized using a chromogen substrate (e.g., DAB), which produces a colored precipitate at the antigen site.[10]

-

-

Counterstaining: Sections were counterstained with a nuclear stain like hematoxylin to visualize cell nuclei.

-

Imaging and Quantification: The stained sections were imaged, and the percentage of the plaque area positive for the macrophage marker was quantified.[10]

Logical Framework: this compound's Therapeutic Rationale

The therapeutic rationale for using this compound in atherosclerosis is based on a clear logical progression from molecular target engagement to the desired physiological outcome.

Caption: Logical flow from this compound administration to the attenuation of atherosclerosis.

Conclusion and Future Directions

References

- 1. researchgate.net [researchgate.net]

- 2. Immunostaining of macrophages, endothelial cells and smooth muscle cells in the atherosclerotic mouse aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | A Serpin With a Finger in Many PAIs: PAI-1's Central Function in Thromboinflammation and Cardiovascular Disease [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Role of Plasminogen Activator Inhibitor-1 in Senescence and Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model [jove.com]

- 8. Imaging and Analysis of Oil Red O-Stained Whole Aorta Lesions in an Aneurysm Hyperlipidemia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Automated detection of superficial macrophages in atherosclerotic plaques using autofluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrophage polarization and acceleration of atherosclerotic plaques in a swine model - PMC [pmc.ncbi.nlm.nih.gov]

MDI-2268: A Novel PAI-1 Inhibitor for Metabolic Syndrome and Atherosclerosis Research

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction to MDI-2268

Mechanism of Action

Caption: Mechanism of this compound on the Fibrinolytic System.

Preclinical Studies in a Metabolic Syndrome Model

This compound has been evaluated in a well-established murine model of metabolic syndrome, the LDL receptor-deficient (ldlr−/−) mouse fed a high-fat, high-cholesterol "Western" diet.[2][3] This model develops key features of human metabolic syndrome, including obesity, metabolic dysfunction, and atherosclerosis.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a 12-week study comparing ldlr−/− mice on a Western diet with or without this compound.

Table 1: Effect of this compound on Body Weight

| Treatment Group | Duration (weeks) | Mean Body Weight Change | Statistical Significance |

| Western Diet (Control) | 12 | Continued weight gain | - |

| Western Diet + this compound | 12 | No significant weight gain | P<0.05 (from week 8 onwards) |

Data derived from graphical representations in the cited study.[3]

Table 2: Effect of this compound on Atherosclerosis

| Treatment Group | Aortic Root Plaque Size (% of Control) | Aortic Arch/Thoracic Aorta Plaque Size (% of Control) |

| Western Diet + this compound | Significantly Reduced | Significantly Reduced |

*Specific percentage reduction was not explicitly stated, but figures show a marked and statistically significant decrease.[3]

Table 3: Effect of this compound on Atherosclerotic Plaque Composition

| Treatment Group | Fibrous Cap Macrophage Content | Intimal Smooth Muscle Cell (SMC) Content | Plaque Collagen Content |

| Western Diet + this compound | Significantly Decreased | No Significant Change | No Significant Change |

Data is based on immunohistochemical analysis.[3]

Experimental Protocols

The following protocols are based on the methodology described in the key preclinical study of this compound in a metabolic syndrome model.[3]

Animal Model and Diet

-

Animal Model: Male and female LDL receptor-deficient (ldlr−/−) mice.[3]

-

Age at Study Start: Approximately 19 weeks old.[3]

-

Diet: A Western-type diet (WD) high in cholesterol, fat, and sucrose to induce metabolic syndrome.[3]

This compound Administration

-

Compound: this compound.

-

Administration Route: Incorporated into the Western diet.[3]

-

Dosage: 400 μg/g of diet.[3]

-

Duration: 12 to 24 weeks.[3]

-

Control Group: Received the same Western diet without this compound.[3]

Experimental Workflow

Caption: Preclinical experimental workflow for this compound study.

Outcome Assessment

-

Body Weight and Food Consumption: Measured weekly throughout the study.[3]

-

Atherosclerosis Quantification:

-

Plaque Composition Analysis:

Summary and Future Directions

References

- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In Vivo Efficacy of MDI-2268 Against Vitronectin-Bound PAI-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Efficacy and Pharmacokinetic Data of MDI-2268

In Vivo Dose-Response Activity

| Dosage (mg/kg) | Route of Administration | Time Point | Mean Residual PAI-1 Activity (%) | Standard Deviation |

| 0 (Vehicle) | Oral Gavage | 90 min | 100 | - |

| 0.3 | Oral Gavage | 90 min | 80 | ± 5 |

| 1 | Oral Gavage | 90 min | 60 | ± 7 |

| 3 | Oral Gavage | 90 min | 40 | ± 6 |

| 10 | Oral Gavage | 90 min | 20 | ± 4 |

Data synthesized from graphical representations in cited literature.[1]

Pharmacokinetic Profile

Pharmacokinetic studies in rats have revealed that this compound possesses excellent properties for in vivo applications, including a promising half-life and oral bioavailability.[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration |

| Half-life (t½) | 30 minutes | Intravenous |

| Half-life (t½) | 3.4 hours | Oral |

| Bioavailability | 57% | Oral |

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo experiments to evaluate the efficacy of this compound.

Murine Model of Venous Thrombosis

A murine model of deep vein thrombosis was utilized to assess the therapeutic potential of this compound in a pathological context.[1]

Experimental Workflow: Murine Venous Thrombosis Model

Caption: Workflow for the murine venous thrombosis model.

Protocol Steps:

-

Animal Model: Male C57BL/6 mice were used.

-

Anesthesia: Mice were anesthetized prior to the surgical procedure.

-

Surgical Procedure:

-

A midline abdominal incision was made to expose the inferior vena cava (IVC).

-

The IVC was carefully isolated from the surrounding tissues.

-

Complete ligation of the IVC and all side branches was performed to induce stasis.

-

-

Drug Administration: this compound, vehicle control, or a comparator such as low molecular weight heparin (LMWH) was administered.

-

Thrombus Evaluation: After 48 hours, the mice were euthanized, and the IVC was excised. The formed thrombus was removed, and its length and weight were measured.

In Vivo PAI-1 Inhibition Assay

Protocol Steps:

-

Drug Administration: this compound was administered via oral gavage at varying doses (0.3 to 10 mg/kg). A vehicle-only group served as the control.

-

Sample Collection: At 90 minutes post-administration, blood samples were collected.

-

Sample Processing: Platelet-poor plasma was prepared from the blood samples.

Mechanism of Action: Targeting the Vitronectin-PAI-1 Interaction

Signaling Pathway: this compound in the Fibrinolytic Cascade

References

- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 3. www-structmed.cimr.cam.ac.uk [www-structmed.cimr.cam.ac.uk]

MDI-2268: A Comprehensive Technical Guide to its Pharmacokinetic Profile and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pharmacokinetic Profile

The pharmacokinetic properties of MDI-2268 have been investigated in rodent models, revealing characteristics suitable for a clinical lead candidate.[1] The key pharmacokinetic parameters are summarized in the table below.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Administration Route | Dose | Value | Reference |

| Half-life (t½) | Intravenous (IV) | 15 mg/kg | 30 minutes | [1][2] |

| Oral (PO) | 30 mg/kg | 3.4 hours | [1][2] | |

| Oral Bioavailability (F) | - | - | 57% | [1][2] |

These data indicate that this compound possesses excellent pharmacokinetic properties, with a substantially longer half-life following oral administration compared to intravenous injection, suggesting sustained activity when dosed orally.[1][2] The oral bioavailability of 57% further supports the feasibility of oral administration for this compound.[1][2]

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies that determined the pharmacokinetic profile of this compound.

Animal Model

-

Workflow for Animal Pharmacokinetic Study

Caption: Workflow of the pharmacokinetic study of this compound in rats.

Drug Formulation and Administration

-

Intravenous (IV) Administration: For intravenous administration, a sterile solution of this compound is prepared. A common vehicle for IV administration of small molecules in preclinical studies consists of a mixture of solvents such as polyethylene glycol (PEG), propylene glycol (PG), and/or N,N-Dimethylacetamide (DMA) in an aqueous solution like 5% dextrose. The final formulation would be a clear solution administered via the tail vein. In the reported study, a dose of 15 mg/kg was used.[1][2]

-

Oral (PO) Administration: For oral administration by gavage, this compound is typically suspended or dissolved in a suitable vehicle. A common oral formulation for preclinical studies involves suspending the compound in a vehicle such as 0.5% methylcellulose or a solution of PEG 400. In the key study, a dose of 30 mg/kg was administered.[1][2]

Sample Collection and Analysis

Following drug administration, blood samples were collected at various time points to characterize the concentration-time profile of this compound. Plasma was separated from the whole blood by centrifugation.

The concentration of this compound in the plasma samples was determined using a quantitative mass spectrometry (MS) method.[1][2] While the specific parameters were not published, a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for such an analysis would involve the following steps:

-

Sample Preparation: Protein precipitation is a common method for extracting small molecules from plasma. This involves adding a solvent like acetonitrile to the plasma sample to precipitate the proteins. After centrifugation, the supernatant containing the drug is collected.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The compound is separated from other plasma components on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The concentration of this compound is quantified by selected reaction monitoring (SRM) in positive or negative ionization mode, depending on the compound's properties. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard.

Mechanism of Action: PAI-1 Inhibition

References

- 1. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of MDI-2268 in Murine Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Core Data Summary

The pharmacokinetic parameters of MDI-2268 have been determined in murine models following both intravenous (IV) and oral (PO) administration. A summary of these findings is presented below.

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose | 15 mg/kg | 30 mg/kg |

| Half-life (t½) | 30 minutes | 3.4 hours |

| Bioavailability (F) | Not Applicable | 57% |

Table 1: Pharmacokinetic parameters of this compound in murine models.

Experimental Protocols

The following sections detail the methodologies for the key experiments involved in determining the pharmacokinetic profile of this compound in murine models. These protocols are synthesized from established best practices in preclinical pharmacokinetic studies.

Animal Models and Husbandry

-

Age/Weight: Typically 8-12 weeks old, with weights recorded for accurate dosing.

-

Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle, and ad libitum access to food and water, unless fasting is required for the experiment.

-

Acclimation: A minimum of one week of acclimation to the facility is recommended before the initiation of any procedures.

Drug Formulation and Administration

-

Formulation: this compound is formulated in a vehicle suitable for the intended route of administration. For intravenous injection, a sterile saline solution is common. For oral gavage, a suspension or solution in a vehicle like carboxymethylcellulose or polyethylene glycol may be used.

-

Intravenous (IV) Administration:

-

A single bolus dose of 15 mg/kg is administered via the lateral tail vein.[1]

-

The injection volume is calculated based on the individual animal's body weight.

-

Proper restraint of the mouse is crucial for accurate tail vein injection.

-

-

Oral (PO) Administration:

-

A dose of 30 mg/kg is administered using a gavage needle.[1]

-

The gavage needle is carefully inserted into the esophagus to deliver the formulation directly to the stomach.

-

The volume administered is based on the animal's weight.

-

Blood Sampling

-

Method: Serial blood sampling is employed to obtain a complete pharmacokinetic profile from a single animal, thereby reducing inter-animal variability. The saphenous vein or tail vein are common sites for repeated, low-volume blood collection.

-

Time Points: Blood samples (approximately 20-30 µL) are collected at predetermined time points post-dose. For IV administration, early time points (e.g., 2, 5, 15, 30 minutes) are critical to capture the distribution phase, followed by later points (e.g., 1, 2, 4, 6 hours) for the elimination phase. For PO administration, sampling might begin at 15 or 30 minutes and extend to 8, 12, or 24 hours.

-

Sample Collection: Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) to prevent clotting.

-

Plasma Preparation: The collected blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS is a highly sensitive and specific method used to quantify the concentration of this compound in plasma samples.

-

Sample Preparation:

-

Protein Precipitation: Plasma samples are treated with a solvent such as acetonitrile or methanol to precipitate proteins, which can interfere with the analysis.

-

Extraction: Following protein precipitation and centrifugation, the supernatant containing this compound is collected. Further purification may be achieved through liquid-liquid extraction or solid-phase extraction if necessary.

-

Reconstitution: The extracted sample is dried and then reconstituted in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS System:

-

Liquid Chromatography (LC): The reconstituted sample is injected into an HPLC or UPLC system. A C18 column is commonly used to separate this compound from other components in the plasma extract based on its physicochemical properties. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. This compound is ionized (e.g., using electrospray ionization - ESI) and detected using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound are monitored for highly selective and sensitive quantification.

-

-

Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of this compound in blank plasma. An internal standard is used to correct for variations in sample processing and instrument response.

Signaling Pathways and Experimental Workflows

References

Methodological & Application

MDI-2268 Experimental Protocol for In Vivo Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Table 1: In Vivo Efficacy of MDI-2268 in a Murine Model of Deep Vein Thrombosis

| Treatment Group | Dose | Administration Route | Thrombus Weight Reduction (%) | Bleeding Time | Reference |

| This compound | 3 mg/kg | Intraperitoneal (IP) | 62% | No significant change | [1] |

| LMWH | 3 mg/kg | Intraperitoneal (IP) | ~62% | Significantly prolonged | [1] |

| Vehicle | - | Intraperitoneal (IP) | 0% | No significant change | [1] |

Table 2: Pharmacokinetic Profile of this compound in Rats

| Administration Route | Dose | Half-life (t½) | Bioavailability | Reference |

| Intravenous (IV) | 15 mg/kg | 30 minutes | - | [1] |

| Oral Gavage (PO) | 30 mg/kg | 3.4 hours | 57% | [1] |

Experimental Protocols

Murine Model of Deep Vein Thrombosis (DVT) - Electrolytic Injury Model

This protocol describes the induction of DVT in the femoral vein of mice using electrolytic injury, a method that initiates thrombus formation in the context of blood flow.[2]

Materials:

-

Male C57Bl/6 mice (adult)

-

Anesthetic (e.g., isoflurane)

-

Surgical microscope

-

Micromanipulator

-

Direct current power source

-

Needle electrode (25-gauge)

-

This compound, Low-Molecular-Weight Heparin (LMWH), vehicle control

-

Saline solution

-

Surgical tools (forceps, scissors)

Procedure:

-

Anesthetize the mouse using isoflurane.

-

Make a small incision to expose the femoral vein.

-

Position a needle electrode connected to a direct current source so that the tip is adjacent to the vein.

-

Induce electrolytic injury by applying a positive current (e.g., 3V for 90 seconds).[3]

-

Following thrombus induction, administer this compound (3 mg/kg), LMWH (3 mg/kg), or vehicle via intraperitoneal (IP) injection.[1] One study administered the treatment three times a day for two days.[1]

-

After the designated treatment period (e.g., 2 days), euthanize the mice.[1]

-

Carefully dissect the femoral vein and harvest the thrombus.

-

Measure the weight of the thrombus for quantitative analysis.

Murine Model of Deep Vein Thrombosis (DVT) - Inferior Vena Cava (IVC) Stenosis Model

This model mimics DVT formation due to altered blood flow (stasis), a major contributing factor in human DVT.[4]

Materials:

-

Male C57Bl/6 mice (adult)

-

Anesthetic (e.g., isoflurane)

-

Surgical microscope

-

Suture material (e.g., 7-0 Prolene)

-

Spacer (e.g., 30-gauge needle)

-

This compound, vehicle control

-

Saline solution

-

Surgical tools (forceps, scissors, needle holder)

Procedure:

-

Anesthetize the mouse using isoflurane.

-

Perform a midline laparotomy to expose the inferior vena cava (IVC).

-

Carefully dissect the IVC and ligate any side branches.

-

Pass a suture underneath the IVC.

-

Place a spacer (e.g., 30-gauge needle) alongside the IVC.

-

Tie the suture around the IVC and the spacer.

-

Carefully remove the spacer to create a stenosis, reducing blood flow by approximately 90%.[5]

-

Administer this compound or vehicle control as per the study design (e.g., oral gavage or IP injection). Dosing can be based on pharmacokinetic data, for example, a 30 mg/kg oral dose.[1]

-

Close the abdominal incision.

-

After the desired time point (e.g., 48 hours), euthanize the mice.

-

Re-expose the IVC, excise the thrombosed segment, and weigh the thrombus.

Measurement of PAI-1 Activity in Mouse Plasma

Materials:

-

Mouse plasma samples (collected in 3.8% trisodium citrate)

-

Microplate reader

-

Pipettes and tips

-

Reagent-grade water

-

Microplate shaker

Procedure:

-

Sample Collection: Collect blood from anesthetized mice via cardiac puncture into tubes containing 3.8% trisodium citrate (9 parts blood to 1 part citrate). Immediately centrifuge at 3000 x g for 15 minutes to obtain platelet-poor plasma.[6]

-

Assay Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

Assay Procedure (Example based on a typical kit): [6]

-

Add standards and plasma samples to the uPA-coated microtiter plate.

-

Wash the plate to remove unbound substances.

-

Wash the plate.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.

-

Wash the plate.

-

Add TMB substrate and incubate for color development.

-

Stop the reaction with a stop solution.

-

Signaling Pathways and Experimental Workflows

References

- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols for MDI-2268 in Murine Models of Thrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action of MDI-2268 for use in murine models of thrombosis.

Quantitative Data Summary

The following table summarizes the reported dosages and effects of this compound in mouse models of thrombosis.

| Parameter | Details | Reference |

| Mouse Model | Electrolytic Inferior Vena Cava (IVC) Model | [3][4][5] |

| Strain | C57BL/6 | [3] |

| Dosage (Intraperitoneal - IP) | 1.5 mg/kg | [3][5] |

| 3 mg/kg | [3][4][5][6] | |

| Administration Schedule (IP) | Every 8 hours for 6 doses | [5] |

| Three times a day for 2 days | [4][6] | |

| Dosage (Oral Gavage - PO) | 0.3 - 10 mg/kg (dose-dependent activity) | [4] |

| Efficacy Endpoint | Reduction in thrombus weight | [3][4][5] |

| Safety Endpoint | Bleeding time (tail clip assay) | [3][4][6] |

| Key Findings | - this compound significantly reduces thrombus weight in a dose-dependent manner.[3][5]- At effective antithrombotic doses, this compound does not significantly increase bleeding time, unlike traditional anticoagulants like low-molecular-weight heparin (LMWH).[3][4] | [3][4] |

Signaling Pathway of this compound in Fibrinolysis

Experimental Protocols

Electrolytic Inferior Vena Cava (IVC) Thrombosis Model

This model induces thrombus formation through endothelial activation via a controlled electrical current, closely mimicking aspects of venous thrombosis in humans.

Materials:

-

C57BL/6 mice (10-12 weeks old, 20-25g)

-

Anesthesia: Isoflurane with oxygen

-

Surgical instruments: scissors, forceps, retractors

-

25-gauge needle attached to a silver-coated copper wire

-

Direct current power source (250 µA)

-

Suture material (e.g., 7-0 Prolene)

-

Sterile saline

-

Warming pad

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the mouse using isoflurane (2-5% for induction, 1-2% for maintenance) in 100% oxygen.

-

Place the mouse in a supine position on a warming pad to maintain body temperature.

-

Shave the abdomen and sterilize the surgical area with an appropriate antiseptic.

-

-

Surgical Exposure of the IVC:

-

Make a midline laparotomy incision to expose the abdominal cavity.

-

Gently retract the intestines with a saline-moistened cotton applicator to visualize the inferior vena cava.

-

Carefully dissect the IVC free from the surrounding tissues, caudal to the renal veins.

-

Ligate any small side branches of the IVC with 7-0 suture to create a consistent area for thrombus induction.

-

-

Thrombus Induction:

-

Insert the 25-gauge needle with the attached copper wire into the lumen of the IVC.

-

Place a second subcutaneous electrode to complete the electrical circuit.

-

Apply a constant direct current of 250 µA for 15 minutes. This will cause endothelial activation and initiate thrombus formation.

-

-

Closure and Recovery:

-

Carefully remove the needle from the IVC.

-

Close the abdominal wall and skin in layers using appropriate suture or staples.

-

Administer post-operative analgesics as per institutional guidelines.

-

Allow the mouse to recover in a clean, warm cage.

-

-

Drug Administration and Thrombus Analysis:

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) according to the dosing schedule.

-

At the designated time point (e.g., 48 hours), euthanize the mouse and re-expose the IVC.

-

Excise the thrombosed segment of the IVC, carefully remove the thrombus, and measure its wet weight.

-

Tail Bleeding Time Assay

This assay is used to assess the in vivo effect of this compound on hemostasis and bleeding risk.

Materials:

-

Anesthetized mice

-

Scalpel or sharp blade

-

37°C saline in a beaker or tube

-

Filter paper

-

Stopwatch

Procedure:

-

Anesthetize the mouse (e.g., with ketamine/xylazine or isoflurane).

-

Place the mouse in a prone position.

-

Immerse the tail in 37°C saline for a brief period to standardize temperature.

-

Carefully transect the distal 3 mm of the tail with a sharp scalpel.

-

Immediately immerse the tail back into the 37°C saline.

-

Start a stopwatch at the time of transection.

-

Record the time until bleeding ceases completely for at least 2 minutes. If bleeding does not stop within a predetermined cutoff time (e.g., 30 minutes), the assay is terminated.

-

Alternatively, the tail can be blotted on filter paper at regular intervals, and the time to cessation of bleeding is recorded.

Conclusion

References

- 1. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 2. Structural Basis for Recognition of Urokinase-type Plasminogen Activator by Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]

- 4. Electrolytic Inferior Vena Cava Model (EIM) of Venous Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanism of two nanobodies that inhibit PAI-1 activity reveals a modulation at distinct stages of the PAI-1/plasminogen activator interaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Gavage Administration of MDI-2268

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the oral gavage administration of MDI-2268 in a research setting, including its mechanism of action, pharmacokinetic and pharmacodynamic data, and detailed experimental protocols.

Mechanism of Action

Below is a diagram illustrating the signaling pathway affected by this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | 57% | Oral | [4] |

| Half-life (t½) | 3.4 hours | Oral (30 mg/kg) | [4] |

| Half-life (t½) | 30 minutes | Intravenous (15 mg/kg) | [4] |

Table 2: Efficacy of this compound in a Murine Model of Venous Thrombosis

| Treatment Group | Dosage | Thrombus Weight (mg, Mean ± SD) | P-value vs. Control | Reference |

| Control (DMSO) | - | 12.7 ± 5.7 | - | [7] |

| This compound | 1.5 mg/kg | 6.9 ± 3.3 | > 0.05 | [7] |

| This compound | 3 mg/kg | 5.5 ± 1.6 | 0.035 | [7] |

| Enoxaparin | 7.3 mg/kg | 3.8 ± 1.3 | 0.005 | [7] |

| This compound + Enoxaparin | 3 mg/kg + 1.8 mg/kg | 4.8 ± 2.4 | 0.035 | [7] |

Note: In the referenced study, this compound was administered via intraperitoneal (IP) injection. However, its oral bioavailability has been established, and oral gavage is a common administration route in other studies.[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a dosing solution or suspension of this compound. The optimal vehicle may vary depending on the specific experimental requirements and should be determined empirically.

Materials:

-

This compound powder

-

Vehicle (e.g., Sterile Water for Injection, 0.5% (w/v) Methylcellulose in sterile water, or a solution containing a small percentage of DMSO and/or Tween 80 for improved solubility)

-

Sterile conical tubes (15 mL or 50 mL)

-

Calibrated balance

-

Spatula

-

Vortex mixer

-

Sonicator (optional, for suspensions)

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (e.g., 3 mg/kg) and the number and weight of the animals, calculate the total mass of this compound needed.

-

Weigh this compound: Accurately weigh the calculated amount of this compound powder using a calibrated balance and transfer it to a sterile conical tube.

-

Prepare the vehicle: If using a vehicle other than sterile water, prepare it according to standard laboratory procedures. For example, to prepare 0.5% methylcellulose, slowly add the powder to heated sterile water while stirring, then allow it to cool to form a clear solution.

-

Add the vehicle: Add a small amount of the chosen vehicle to the conical tube containing the this compound powder.

-

Dissolve or suspend the compound:

-

For solutions: Vortex the mixture until the this compound is completely dissolved. A small amount of DMSO (e.g., <5% of the total volume) can be used to aid dissolution before adding the aqueous vehicle.

-

For suspensions: Vortex the mixture vigorously to create a uniform suspension. Sonication in a water bath for 5-10 minutes can help to break up any clumps and ensure a homogenous suspension.

-

-

Adjust to the final volume: Add the remaining vehicle to achieve the final desired concentration. Vortex again to ensure homogeneity.

-

Storage: Store the prepared formulation according to the manufacturer's recommendations, typically protected from light. Prepare fresh on the day of the experiment if stability is a concern.

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol details the procedure for administering the prepared this compound formulation to mice via oral gavage. This technique requires proper training and handling to minimize stress and ensure accurate dosing.

Materials:

-

Prepared this compound dosing solution/suspension

-

Appropriately sized oral gavage needles (typically 20-22 gauge for adult mice, with a flexible or ball-tipped end)

-

1 mL syringes

-

Animal scale

-

Personal Protective Equipment (PPE): lab coat, gloves, eye protection

Experimental Workflow:

Caption: Workflow for the oral gavage administration of this compound in mice.

Procedure:

-

Animal Preparation: Allow animals to acclimate to the facility and handling for at least one week before the experiment.

-

Dose Calculation: Weigh each mouse immediately before dosing and calculate the precise volume of the this compound formulation to be administered based on its body weight and the target dose (e.g., in mg/kg). The maximum volume for oral gavage in mice should not exceed 10 mL/kg.

-

Syringe Preparation: Draw the calculated volume of the this compound formulation into a 1 mL syringe. If using a suspension, vortex the stock solution immediately before drawing it into the syringe to ensure uniformity.

-

Animal Restraint:

-

Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back.

-

The head should be immobilized, and the body held in a vertical position to straighten the esophagus.

-

-

Gavage Needle Insertion:

-

Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The mouse will typically swallow as the needle enters the esophagus. The needle should advance smoothly without resistance. Do not force the needle. If resistance is met, the needle may be in the trachea; withdraw and re-attempt.

-

-

Dose Administration: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the this compound formulation.

-

Needle Withdrawal: After administering the full dose, gently and smoothly withdraw the gavage needle.

-

Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes post-administration.

Safety and Animal Welfare Considerations:

-

All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

-

Personnel performing oral gavage should be properly trained to minimize animal stress and prevent injury.

-

The use of flexible or ball-tipped gavage needles is recommended to reduce the risk of esophageal or gastric perforation.

-

If the animal shows signs of respiratory distress (e.g., coughing, gurgling sounds), the procedure should be stopped immediately, as the needle may be in the trachea.

By following these guidelines and protocols, researchers can effectively and safely administer this compound via oral gavage to investigate its therapeutic potential in various disease models.

References

- 1. Research at UQ - The University of Queensland - Create change [research.uq.edu.au]

- 2. medchemexpress.com [medchemexpress.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. ouv.vt.edu [ouv.vt.edu]

- 5. What are the therapeutic applications for PAI-1 inhibitors? [synapse.patsnap.com]

- 6. Characterization of a Novel Class of Polyphenolic Inhibitors of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A signaling pathway map of plasminogen activator inhibitor-1 (PAI-1/SERPINE-1): a review of an innovative frontier in molecular aging and cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intraperitoneal Administration of MDI-2268

Application Notes

The provided protocol is intended as a guide and may require optimization based on the specific animal model, experimental design, and institutional guidelines.

Signaling Pathway of MDI-2268

Caption: this compound signaling pathway.

Quantitative Data Summary

The following table summarizes quantitative data from a study using this compound in a murine model of venous thrombosis.

| Treatment Group | Dose (mg/kg, IP) | Thrombus Weight (mg, Mean ± SD) | P-value vs. Control | Bleeding Time |

| Control (DMSO) | - | 12.7 ± 5.7 | - | Not Reported |

| This compound | 1.5 | 6.9 ± 3.3 | > 0.05 | Not Affected |

| This compound | 3 | 5.5 ± 1.6 | 0.035 | Not Affected |

| Enoxaparin | 7.3 | 3.8 ± 1.3 | 0.005 | Not Reported |

| This compound + Enoxaparin | 3 + 1.8 | 4.8 ± 2.4 | 0.035 | Not Reported |

| Data sourced from a study in a murine electrolytic model of venous thrombosis.[6] |

Experimental Protocol: Intraperitoneal Injection of this compound in Mice

This protocol details the preparation and administration of this compound via intraperitoneal injection in mice.

Materials

-

This compound

-

Vehicle (e.g., DMSO, sterile saline, or as determined by solubility studies)

-

Sterile 1 mL syringes

-

70% ethanol

-

Animal scale

-

Appropriate personal protective equipment (PPE)

-

Heating pad (optional, for maintaining animal body temperature)[9]

Procedure

1. Preparation of this compound Solution a. Determine the appropriate vehicle for this compound based on solubility and biocompatibility. DMSO has been used as a control vehicle in studies involving this compound.[6] However, for injection, it is recommended to dilute DMSO in a sterile vehicle like saline to a final concentration that is non-toxic to the animals. b. Prepare a stock solution of this compound at a desired concentration. Ensure the final injection volume is in accordance with institutional guidelines, typically not exceeding 10 mL/kg for mice.[7][8] c. Warm the solution to room temperature or 37°C before injection to prevent a drop in the animal's body temperature.[7][10]

2. Animal Preparation and Handling a. Weigh the mouse accurately to calculate the precise injection volume. b. Handle the mouse gently but firmly to minimize stress. Proper restraint is crucial for a successful and safe injection.

3. Intraperitoneal Injection Technique a. Position the mouse to expose the abdomen. This can be achieved by securing the mouse with its head tilted slightly downwards. b. The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[7] c. Insert the needle at a 15-20 degree angle with the bevel facing up. d. Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new injection.[8] e. If no fluid is aspirated, slowly and steadily depress the plunger to administer the this compound solution. f. Withdraw the needle and return the mouse to its cage.

4. Post-Injection Monitoring a. Monitor the animal for any adverse reactions, such as signs of pain, distress, or abdominal complications. b. Observe the injection site for any signs of irritation or inflammation. c. Continue to monitor the animals as required by the specific experimental protocol.

Experimental Workflow Diagram

Caption: Intraperitoneal injection workflow for this compound.

References

- 1. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Targeting of Plasminogen Activator Inhibitor-1 Inhibits Metabolic Dysfunction and Atherosclerosis in a Murine Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. scienceopen.com [scienceopen.com]

- 10. researchanimaltraining.com [researchanimaltraining.com]

Application Notes and Protocols for In Vivo Administration of MDI-2268

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the preparation and administration of MDI-2268 for in vivo studies in rodent models, specifically focusing on intraperitoneal (IP) injection and oral gavage.

This compound Properties

A summary of the relevant properties of this compound is presented in the table below.

| Property | Value | Reference |

| Target | Plasminogen Activator Inhibitor-1 (PAI-1) | [1][2] |

| Molecular Weight | 277.33 g/mol | |

| In Vivo Efficacy | Demonstrated in murine thrombosis models | [2] |

| Bioavailability (Oral) | ~57% in rats | [3] |

| Half-life (IV, rats) | 30 minutes | [3] |

| Half-life (Oral, rats) | 3.4 hours | [3] |

| Solubility | Soluble in DMSO |

PAI-1 Signaling Pathway

Experimental Protocols

The following are recommended protocols for the preparation of this compound for in vivo administration. Due to its poor water solubility, this compound requires a specific vehicle for effective delivery.

Protocol 1: Intraperitoneal (IP) Injection

This protocol is suitable for studies requiring rapid systemic exposure. A common vehicle for poorly water-soluble compounds for IP injection is a mixture of DMSO, PEG 300, Tween 80, and saline.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG 300)

-

Tween 80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (27-30 gauge recommended for mice)

Procedure:

-

Vehicle Preparation:

-

Prepare the vehicle solution in the following ratio: 5% DMSO, 40% PEG 300, 5% Tween 80, and 50% sterile saline.

-

In a sterile tube, add the DMSO, PEG 300, and Tween 80. Mix thoroughly by vortexing.

-

Add the sterile saline to the mixture and vortex again until a clear, homogeneous solution is formed. Note: The final DMSO concentration should be kept low to minimize toxicity.

-

-

This compound Solution Preparation:

-

Weigh the required amount of this compound powder.

-

Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 ml of DMSO to get a 10 mg/ml stock.

-

To prepare the final dosing solution, add the appropriate volume of the this compound stock solution to the pre-prepared vehicle. For example, to achieve a final concentration of 1 mg/ml, add 100 µl of the 10 mg/ml stock to 900 µl of the vehicle.

-

Vortex the final solution thoroughly to ensure complete dissolution.

-

-

Administration:

-

The typical dosage for this compound in mice is 3 mg/kg.

-

Calculate the injection volume based on the animal's body weight and the final concentration of the this compound solution. For a 25g mouse, a 3 mg/kg dose would require 75 µl of a 1 mg/ml solution.

-

Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen.

-

Quantitative Data Summary for IP Injection:

| Parameter | Recommended Value |

| Dosage | 3 mg/kg (can be adjusted based on experimental design) |

| Vehicle | 5% DMSO, 40% PEG 300, 5% Tween 80, 50% Saline |

| Injection Volume | 5-10 ml/kg |

| Needle Gauge | 27-30 G |

| Frequency | Twice to three times daily (study dependent) |

Protocol 2: Oral Gavage

This protocol is suitable for studies requiring oral administration to leverage the oral bioavailability of this compound. A suspension in an aqueous vehicle with a suspending agent is recommended.

Materials:

-

This compound powder

-

0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

-

Tween 80 (optional, as a wetting agent)

-

Sterile water

-

Mortar and pestle or homogenizer

-

Sterile syringes and gavage needles (20-22 gauge, ball-tipped recommended for mice)

Procedure:

-

Vehicle Preparation:

-

Prepare a 0.5% CMC-Na solution by slowly adding 0.5 g of CMC-Na to 100 ml of sterile water while stirring continuously until fully dissolved. Heating may aid dissolution. Let the solution cool to room temperature.

-

-

This compound Suspension Preparation:

-

Weigh the required amount of this compound powder.

-

If using a mortar and pestle, add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to form a paste.

-

Gradually add the remaining vehicle while triturating to form a uniform suspension.

-

Alternatively, use a homogenizer to suspend the this compound directly in the 0.5% CMC-Na vehicle.

-

A small amount of Tween 80 (e.g., 0.1%) can be added to the vehicle to improve the wettability of the this compound powder.

-

-

Administration:

-

The typical oral dosage for this compound in mice can range from 0.3 to 10 mg/kg.[3]

-

Calculate the gavage volume based on the animal's body weight and the concentration of the this compound suspension. For a 25g mouse, a 3 mg/kg dose would require 75 µl of a 1 mg/ml suspension.

-

Ensure the suspension is well-mixed immediately before each administration.

-

Administer the suspension using a proper gavage technique to avoid injury to the esophagus.

-

Quantitative Data Summary for Oral Gavage:

| Parameter | Recommended Value |

| Dosage | 0.3 - 10 mg/kg (can be adjusted based on experimental design) |

| Vehicle | 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in water |

| Gavage Volume | 5-10 ml/kg |

| Needle Gauge | 20-22 G (ball-tipped) |

| Frequency | Once to twice daily (study dependent) |

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo efficacy study using this compound.

Safety and Handling

-

This compound is for research use only.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its formulations.

-

Prepare formulations in a chemical fume hood or a well-ventilated area.

-

Follow all institutional guidelines for the safe handling and disposal of chemicals and for animal welfare.